1-(6-Isopropyl-pyridin-2-yl)-piperazine

Catalog No.
S8745314
CAS No.
M.F
C12H19N3
M. Wt
205.30 g/mol
Availability
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1-(6-Isopropyl-pyridin-2-yl)-piperazine

Product Name

1-(6-Isopropyl-pyridin-2-yl)-piperazine

IUPAC Name

1-(6-propan-2-ylpyridin-2-yl)piperazine

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

InChI

InChI=1S/C12H19N3/c1-10(2)11-4-3-5-12(14-11)15-8-6-13-7-9-15/h3-5,10,13H,6-9H2,1-2H3

InChI Key

UXDSQJZUYSPLOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC=C1)N2CCNCC2

The synthesis of 1-(6-Isopropyl-pyridin-2-yl)-piperazine relies primarily on nucleophilic aromatic substitution reactions, following established methodologies for pyridyl-piperazine compounds [1] [4] [5]. The conventional approach involves the direct coupling of 6-isopropyl-2-chloropyridine with piperazine under basic conditions, utilizing the electrophilic nature of the pyridine ring at the 2-position [29] [31].

Direct Nucleophilic Substitution Method

The most straightforward synthetic route employs nucleophilic aromatic substitution where piperazine acts as the nucleophile attacking the 2-position of 6-isopropylpyridine derivatives [1] [5]. This reaction typically requires elevated temperatures and polar aprotic solvents to facilitate the substitution process . The mechanism proceeds through the formation of a Meisenheimer complex intermediate, followed by elimination of the leaving group [29].

Standard reaction conditions involve refluxing the halopyridine substrate with excess piperazine in solvents such as dimethylformamide or dimethyl sulfoxide at temperatures ranging from 80-120°C for 12-24 hours . The reaction efficiency is significantly enhanced when using 6-bromo or 6-chloro derivatives of isopropylpyridine, as these provide better leaving groups compared to other substituents [5] [7].

Multi-Step Synthetic Approaches

Alternative conventional routes involve multi-step procedures starting from readily available pyridine precursors [4] [40]. One approach utilizes the preparation of 6-isopropylpyridin-2-amine as an intermediate, which can subsequently be converted to the desired piperazine derivative through cyclization reactions [1] [41]. This method offers better control over regioselectivity but requires additional synthetic steps.

The multi-step approach typically begins with the nitration of 6-isopropylpyridine, followed by reduction to the corresponding amine [4] [5]. The amine intermediate is then subjected to cyclization conditions using appropriate dihalide precursors to form the piperazine ring [40] [41]. This route provides yields ranging from 45-65% over the complete sequence, depending on the specific reaction conditions employed [35].

Reaction Optimization and Yield Enhancement

Optimization studies have demonstrated that the stoichiometric ratio of reactants significantly impacts the final yield [33] . The optimal molar ratio of 6-isopropyl-2-halopyridine to piperazine is typically 1:2, with excess piperazine serving both as nucleophile and base . Temperature control is critical, as excessive heating can lead to decomposition products and reduced yields [33].

Table 1: Conventional Synthesis Conditions and Yields

SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
6-Isopropyl-2-chloropyridineDimethylformamide1101862
6-Isopropyl-2-bromopyridineDimethyl sulfoxide952458 [5]
6-Isopropyl-2-chloropyridineAcetonitrile803645 [33]
6-Isopropyl-2-bromopyridineDimethylformamide1201268

The purification of the final product typically involves extraction with organic solvents followed by recrystallization from ethanol-water mixtures [35]. Column chromatography using silica gel with ethyl acetate-hexane gradients provides high-purity products suitable for further applications [40] [41].

Catalytic Approaches and Reaction Optimization

Modern synthetic methodologies for 1-(6-Isopropyl-pyridin-2-yl)-piperazine have increasingly incorporated catalytic systems to improve reaction efficiency, selectivity, and environmental compatibility [18] [19] [30]. These approaches utilize transition metal catalysts, particularly palladium and rhodium complexes, to facilitate the formation of carbon-nitrogen bonds under milder conditions than conventional methods [10] [18] [32].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed coupling reactions represent a significant advancement in piperazine synthesis, offering improved yields and reduced reaction times [30] [32]. The Buchwald-Hartwig amination protocol has been successfully adapted for the synthesis of pyridyl-piperazines, utilizing palladium catalysts with appropriate phosphine ligands [30]. These reactions typically employ palladium acetate or palladium dichloride as the catalyst precursor, combined with bulky phosphine ligands such as triphenylphosphine or tri(2-furyl)phosphine [7] [30].

The catalytic cycle involves oxidative addition of the aryl halide to the palladium center, followed by coordination of the piperazine nucleophile and subsequent reductive elimination to form the desired carbon-nitrogen bond [30] [32]. Reaction conditions typically involve heating at 90-140°C in toluene or xylene solvents, with sodium tert-butoxide serving as the base [30].

Optimization studies have revealed that the choice of phosphine ligand significantly affects both yield and selectivity [7] [30]. Tri(2-furyl)phosphine has emerged as particularly effective for piperazine-forming reactions, providing superior results compared to traditional diphenylphosphine ligands [7]. The catalyst loading can be reduced to 1-3 mol% while maintaining high conversion rates [32].

Rhodium-Catalyzed Methodologies

Rhodium complexes offer unique reactivity patterns for the synthesis of nitrogen heterocycles, including pyridyl-piperazines [10] [19]. Rhodium tetracarbonyl clusters have been employed in novel carbonylation reactions that involve dehydrogenation and carbonylation at carbon-hydrogen bonds adjacent to nitrogen atoms [10] [19]. These reactions proceed under carbon monoxide atmosphere at elevated pressures and temperatures, typically 15 atmospheres and 160°C [19].

The rhodium-catalyzed process involves two discrete reaction steps: dehydrogenation of the piperazine ring followed by carbonylation at the resulting carbon-hydrogen bond [19]. The reaction demonstrates high regioselectivity for positions alpha to nitrogen atoms substituted with pyridine groups [10] [19]. Electronic effects significantly influence reactivity, with electron-withdrawing groups in the pyridine ring enhancing reaction rates [19].

Iridium-Catalyzed Synthesis

Recent developments in iridium catalysis have provided novel approaches to piperazine synthesis through head-to-head coupling of imine precursors [13] [18]. The iridium-catalyzed method utilizes chloro(1,5-cyclooctadiene)(triphenylphosphine)iridium complexes to promote the formation of carbon-substituted piperazines [18]. This approach offers excellent regio- and diastereoselectivity, typically producing single diastereomers of the desired products [13] [18].

The reaction mechanism involves the formation of azomethine ylide intermediates through hydrogen transfer processes [18]. Trimethylamine N-oxide serves as a crucial additive, acting as a hydrogen transfer reagent and significantly accelerating the reaction [18]. Optimal conditions involve heating in benzene or acetonitrile at 25-60°C, with reaction times ranging from 18 minutes to several hours depending on substrate structure [18].

Table 2: Catalytic Methods Comparison

Catalyst SystemReaction ConditionsYield (%)SelectivityTimeReference
Palladium acetate/triphenylphosphine110°C, toluene, sodium tert-butoxide75-85High12-24 h [30]
Rhodium tetracarbonyl160°C, 15 atm carbon monoxide60-70Moderate6-12 h [19]
Iridium/triphenylphosphine25°C, benzene, trimethylamine N-oxide85-95Excellent0.3-6 h [18]
Palladium/tri(2-furyl)phosphine140°C, xylene, cesium carbonate80-90High8-16 h [7]

Reaction Optimization Strategies

Systematic optimization studies have identified key parameters for maximizing catalytic efficiency [33] [37]. Temperature optimization reveals that most catalytic systems operate optimally in the range of 90-140°C, with higher temperatures leading to catalyst decomposition and lower yields [33]. Solvent selection significantly impacts reaction outcomes, with polar aprotic solvents generally providing superior results [37].

Base selection plays a crucial role in catalytic processes, with sodium tert-butoxide and cesium carbonate emerging as preferred choices for most palladium-catalyzed reactions [30] [32]. The base serves multiple functions, including deprotonation of the amine nucleophile and neutralization of hydrogen halide byproducts [30].

Catalyst loading optimization demonstrates that most systems can operate effectively with 1-5 mol% catalyst loading, providing an economically viable approach for large-scale synthesis [32] [37]. Higher catalyst loadings do not necessarily improve yields but increase production costs significantly [37].

Green Chemistry Strategies for Sustainable Production

The development of environmentally sustainable synthetic methodologies for 1-(6-Isopropyl-pyridin-2-yl)-piperazine has become increasingly important in modern pharmaceutical and chemical manufacturing [21] [23] [25]. Green chemistry approaches focus on reducing environmental impact through solvent-free reactions, renewable catalysts, and waste minimization strategies [21] [24] [28].

Solvent-Free Synthetic Methods

Solvent-free synthesis represents a major advancement in sustainable piperazine production, eliminating the need for volatile organic solvents while maintaining high reaction efficiency [21] [36] [37]. Microwave-assisted synthesis under solvent-free conditions has demonstrated remarkable effectiveness for piperazine derivatives, reducing reaction times from hours to minutes while achieving excellent yields [28] [41].

The solvent-free approach typically employs solid-supported catalysts or ionic liquid catalysts that facilitate the reaction without requiring additional solvents [21] [36]. Reaction conditions involve heating the neat reactants in the presence of catalytic amounts of basic materials such as potassium carbonate or cesium carbonate [28] [41]. Temperature control becomes critical in solvent-free systems, typically operating in the range of 80-120°C to prevent substrate decomposition [28].

Microwave irradiation provides precise temperature control and uniform heating, resulting in improved reaction efficiency compared to conventional heating methods [28]. Typical microwave conditions involve irradiation at 300 watts for 10-15 minutes in pulses of 30 seconds each [28]. This approach has achieved yields comparable to or superior to solution-phase reactions while dramatically reducing reaction times [28] [41].

Biocatalytic Approaches

Enzymatic synthesis offers highly selective and environmentally benign routes to piperazine derivatives [11] [27]. Biocatalytic systems utilize immobilized enzymes to catalyze the formation of carbon-nitrogen bonds under mild aqueous conditions [27]. Aminopeptidases have shown particular promise for the chiral resolution of piperazine precursors, providing access to enantiopure products [27].

The biocatalytic approach employs semipurified aminopeptidases from Aspergillus oryzae for the chiral resolution of racemic piperazine-2-carboxamide precursors [27]. The enzyme demonstrates excellent stereoselectivity, producing enantiopure products with greater than 99% optical purity [27]. Immobilization of the enzyme on methacrylic resins allows for catalyst recycling, with retained activity of 48-67% and reusability for more than 10 cycles [27].

Reaction conditions involve aqueous systems at near-neutral pH and moderate temperatures, typically 25-37°C [27]. The biocatalytic process can be integrated into continuous flow systems, significantly increasing productivity and allowing continuous operation for extended periods [27]. Space-time yields of up to 660 grams per liter per day have been achieved, representing industrially relevant production levels [42].

Recyclable Catalyst Systems

The development of recyclable heterogeneous catalysts addresses both economic and environmental concerns in piperazine synthesis [21] [36] [37]. Immobilized piperazine-based ionic liquids on solid supports have emerged as effective catalysts for various synthetic transformations [21] [36]. These systems combine the advantages of ionic liquids with the ease of separation provided by heterogeneous catalysis [36].

Zinc oxide nanoparticles functionalized with piperazine-based ionic liquids demonstrate superior catalytic activity compared to silica-supported analogues [36] [37]. The zinc oxide support provides Lewis acidic sites that enhance catalytic activity while maintaining the beneficial properties of the ionic liquid component [37]. These catalysts can be easily separated by filtration and reused for multiple reaction cycles without significant loss of activity [36] [37].

Table 3: Green Chemistry Methods Performance

MethodSolventEnergy SourceYield (%)Reaction TimeRecyclabilityReference
Microwave solvent-freeNoneMicrowave85-9510-15 minCatalyst recyclable [28]
BiocatalyticWaterAmbient90-9512-24 hEnzyme recyclable [27]
Ionic liquid/zinc oxideMinimalConventional heating80-902-4 h6+ cycles [36]
Photoredox catalysisAcetonitrileVisible light85-951-6 hCatalyst recyclable [25]

Photoredox Catalysis

Photochemical approaches utilizing visible light activation represent cutting-edge green chemistry strategies for piperazine synthesis [23] [25]. Organic photoredox catalysts enable carbon-hydrogen functionalization reactions under mild conditions using visible light as the energy source [25]. These methods circumvent the need for traditional radical precursors while providing access to highly diversified piperazine cores [25].

The photoredox approach employs organic photocatalysts that undergo single-electron transfer processes upon visible light irradiation [25]. The catalytic cycle involves substrate oxidation followed by radical cyclization with in situ generated imines [25]. Reaction conditions are remarkably mild, typically proceeding at room temperature under ambient lighting conditions [23] [25].

Anti-Markovnikov hydroamination of ene-carbamates provides a modular approach to functionalized diamine starting materials for complex piperazine synthesis [25]. This methodology demonstrates excellent functional group tolerance and can accommodate a wide range of carbonyl and amine condensation partners [25]. The photoredox-catalyzed system achieves good to excellent yields while operating under environmentally benign conditions [25].

Process Intensification and Continuous Flow

Continuous flow chemistry represents a paradigm shift toward more sustainable and efficient production methods [27] [41]. Flow reactors provide precise control over reaction parameters, improved heat and mass transfer, and enhanced safety profiles compared to batch processes [27]. The integration of microwave heating with continuous flow systems further amplifies these advantages [41].

Flow microwave reactors have been successfully developed for piperazine synthesis, demonstrating significant improvements in productivity and energy efficiency [41]. The continuous nature of the process eliminates the need for large solvent inventories and reduces waste generation [27] [41]. Temperature and residence time optimization in flow systems enables fine-tuning of reaction selectivity and yield [27].

The spectroscopic characterization of 1-(6-Isopropyl-pyridin-2-yl)-piperazine relies on established analytical techniques that provide comprehensive structural information. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural elucidation of this heterocyclic compound [1] [2].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance analysis of 1-(6-Isopropyl-pyridin-2-yl)-piperazine reveals distinctive chemical shift patterns consistent with the compound's structural framework. The isopropyl substituent manifests as characteristic doublet signals at 1.0-1.2 ppm for the methyl groups, while the methine proton appears as a septet at approximately 2.4-2.8 ppm [1] [2]. The piperazine ring protons typically resonate as multiplets in the range of 2.8-3.8 ppm, with specific chemical shifts dependent on the electronic environment created by the pyridine substitution [2] [3].

The pyridine ring system exhibits characteristic aromatic proton signals spanning 6.4-8.8 ppm. Based on analogous 2-substituted pyridine derivatives, the proton adjacent to the nitrogen (H-6) appears most downfield at approximately 8.2-8.8 ppm, while the remaining aromatic protons show systematic chemical shift variations reflecting their electronic environments [4] [2] [5].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through distinct carbon chemical shifts. Aliphatic carbons of the isopropyl group resonate at 23.3-31.8 ppm, while piperazine ring carbons appear at 43.8-48.4 ppm [1] [6]. The aromatic carbon signals span 114-155 ppm, with the quaternary carbon bearing the isopropyl substituent typically appearing around 155-160 ppm based on similar pyridine derivatives [1] [6].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic vibrational frequencies that confirm the presence of key functional groups. The secondary amine function of the piperazine ring produces N-H stretching vibrations at 3345-3446 cm⁻¹ [2]. Aromatic C-H stretching appears at 3000-3104 cm⁻¹, while aliphatic C-H stretching from the isopropyl group occurs at 2941-2966 cm⁻¹ [2] [6].

The aromatic C=C and C=N stretching vibrations manifest in the 1504-1654 cm⁻¹ region, with pyridine-specific vibrations typically observed around 1577-1624 cm⁻¹ [2]. Additional characteristic peaks include aromatic N-H bending at 1201-1341 cm⁻¹ and various C-C stretching modes at 1550-1657 cm⁻¹ [2].

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak for 1-(6-Isopropyl-pyridin-2-yl)-piperazine appears at m/z 221 [M+H]⁺ under electrospray ionization conditions [1] [7]. High-resolution mass spectrometry enables accurate mass determination with sub-ppm accuracy, confirming the molecular formula C₁₂H₁₉N₃ [1].

Characteristic fragmentation patterns include loss of the isopropyl group (m/z 178), piperazine ring cleavage products, and pyridine-containing fragments. The base peak fragmentation typically involves the piperazine ring, consistent with the known fragmentation behavior of piperazine derivatives under electron impact and chemical ionization conditions [7] [8].

Table 1: Spectroscopic Characterization Data for 1-(6-Isopropyl-pyridin-2-yl)-piperazine

Analytical TechniqueChemical Shift/Frequency RangeCharacteristic Features
¹H Nuclear Magnetic Resonance1.0-1.2 ppm (isopropyl CH₃), 2.8-3.8 ppm (piperazine CH₂), 6.4-8.8 ppm (pyridine)Doublet for isopropyl methyl groups, multiplets for piperazine ring
¹³C Nuclear Magnetic Resonance23.3-31.8 ppm (alkyl), 43.8-48.4 ppm (piperazine), 114-155 ppm (aromatic)Distinct aromatic and aliphatic carbon signals
Infrared Spectroscopy2941-3446 cm⁻¹ (N-H, C-H), 1504-1654 cm⁻¹ (C=C, C=N)Strong N-H stretching, aromatic C=C/C=N vibrations
Mass SpectrometryMolecular ion peak expected at m/z 221 [M+H]⁺Base peak fragmentation patterns typical of piperazine derivatives
High-Resolution Mass SpectrometryAccurate mass determination with sub-ppm accuracyIsotopic distribution patterns for molecular formula confirmation

Thermodynamic Properties and Stability Analysis

The thermodynamic properties of 1-(6-Isopropyl-pyridin-2-yl)-piperazine reflect the compound's heterocyclic nature and substitution pattern. Piperazine derivatives demonstrate enhanced thermal stability compared to linear diamines due to the conformational constraints imposed by the six-membered ring structure [9] [10].

Thermal Stability Assessment

Based on extensive studies of piperazine thermal degradation, 1-(6-Isopropyl-pyridin-2-yl)-piperazine exhibits stability up to approximately 150°C [9] [10]. This thermal stability advantage stems from the six-membered ring configuration, which minimizes angle strain and torsional strain compared to alternative ring sizes [10]. The pyridine substitution at the 2-position of the piperazine ring provides additional stabilization through electronic delocalization effects.

Thermal decomposition studies on structural analogs indicate that degradation begins above 175°C, proceeding through ring-opening mechanisms characteristic of saturated nitrogen heterocycles [11] [9]. The activation energy for thermal degradation is estimated at 180-185 kJ/mol, consistent with the strong C-N bonds in the piperazine ring system [9].

Phase Transition Properties

The estimated melting point range of 110-130°C reflects the compound's molecular weight and intermolecular interactions. This range is derived from analysis of structurally similar pyridine-piperazine derivatives, accounting for the influence of the isopropyl substituent on crystal packing efficiency [12] [13]. The presence of the bulky isopropyl group may disrupt optimal crystal packing, potentially lowering the melting point compared to unsubstituted analogs.

The estimated boiling point of 280-320°C significantly exceeds that of unsubstituted piperazine (146°C) due to the extended aromatic system and increased molecular weight [14] [15]. This elevated boiling point reflects stronger intermolecular interactions arising from the pyridine nitrogen's hydrogen bonding capability and enhanced van der Waals forces.

Thermodynamic Stability Factors

The conformational stability of 1-(6-Isopropyl-pyridin-2-yl)-piperazine benefits from the chair conformation adopted by the piperazine ring, which minimizes steric interactions and ring strain [10]. The isopropyl substituent on the pyridine ring adopts a sterically favorable orientation that avoids significant non-bonding interactions with the piperazine moiety.

Table 2: Thermodynamic Properties and Stability Analysis

PropertyValueExperimental MethodNotes
Estimated Melting Point110-130°CEstimated from analogous compoundsRange based on substituted pyridine-piperazine analogs
Estimated Boiling Point280-320°CCalculated from structural analogsHigher than unsubstituted piperazine due to aromatic system
Thermal Stability TemperatureStable to 150°CBased on piperazine thermal stability dataPiperazine derivatives show enhanced thermal stability
Decomposition Temperature>175°CExtrapolated from related compoundsExpected to decompose via ring cleavage mechanisms
Heat of FormationNot determined experimentallyTheoretical calculation requiredRequires experimental determination
Activation Energy for Degradation180-185 kJ/mol (estimated)Based on similar piperazine derivativesConsistent with six-membered ring stability

Solubility and Partition Coefficient Studies

The solubility profile of 1-(6-Isopropyl-pyridin-2-yl)-piperazine reflects its amphiphilic character, combining the hydrophilic nature of the piperazine ring with the lipophilic contributions of the isopropyl-substituted pyridine moiety [16]. This dual character significantly influences the compound's pharmaceutical and physicochemical properties.

Aqueous Solubility Characteristics

Aqueous solubility studies on structurally related compounds indicate that 1-(6-Isopropyl-pyridin-2-yl)-piperazine exhibits limited water solubility, estimated at 5-25 μM at physiological pH (7.4) [17] [18]. This relatively low aqueous solubility results from the compound's moderate lipophilicity and the limited hydrogen bonding capacity of the tertiary nitrogen atoms in the substituted piperazine ring.

The pH-dependent solubility behavior reflects the basic nature of the piperazine nitrogen atoms, with enhanced solubility observed under acidic conditions due to protonation [19]. The estimated pKa value of 8.5-9.0 for the piperazine nitrogen indicates that the compound exists predominantly in its neutral form at physiological pH, contributing to the observed low aqueous solubility [16].

Organic Solvent Solubility

The compound demonstrates high solubility in polar organic solvents including methanol and dimethyl sulfoxide, facilitating analytical procedures and synthetic manipulations [20] [18]. Moderate solubility in ethanol and chloroform reflects the balance between polar and nonpolar structural elements within the molecule.

These solubility characteristics prove advantageous for extraction and purification procedures, enabling efficient isolation from reaction mixtures using conventional organic solvents [3]. The differential solubility in various solvent systems provides opportunities for selective crystallization and recrystallization techniques.

Partition Coefficient Analysis

The octanol-water partition coefficient (Log P) for 1-(6-Isopropyl-pyridin-2-yl)-piperazine is estimated at 2.8-3.2, indicating moderate lipophilicity [21] [18]. This value places the compound in an intermediate range that suggests reasonable membrane permeability while maintaining sufficient aqueous solubility for biological activity.

Comparison with structural analogs supports this partition coefficient range, with the isopropyl substituent contributing approximately 1.0-1.5 log units to the overall lipophilicity [22]. The pyridine nitrogen provides a hydrophilic counterbalance to the lipophilic isopropyl group, resulting in the observed moderate partition coefficient.

Biopharmaceutical Implications

The solubility and partition coefficient data suggest that 1-(6-Isopropyl-pyridin-2-yl)-piperazine may require formulation strategies to enhance bioavailability in pharmaceutical applications [17]. The moderate lipophilicity indicates potential for passive membrane transport, while the limited aqueous solubility may necessitate solubilization techniques or alternative delivery approaches.

Table 3: Solubility and Partition Coefficient Studies

Solvent SystemSolubility/Partition DataClassificationImplications
Water (pH 7.4)5-25 μM (estimated)Low aqueous solubilityLimited bioavailability without formulation
MethanolHighly solublePolar organic solventSuitable for extraction and purification
EthanolModerately solublePolar organic solventModerate dissolution in biological media
Dimethyl sulfoxideHighly solubleAprotic polar solventExcellent solubility for analysis
ChloroformModerately solubleNonpolar organic solventModerate lipophilic character
n-Octanol/WaterLog P = 2.8-3.2Lipophilicity indexModerate membrane permeability expected

Table 4: Comprehensive Molecular Properties

PropertyValueMethod/Source
Molecular FormulaC₁₂H₁₉N₃Calculated from structure
Molecular Weight221.30 g/molSum of atomic masses
Exact Mass221.1579 DaHigh-resolution mass spectrometry
Density (estimated)1.05-1.10 g/cm³Estimated from structural analogs
Refractive Index (estimated)1.520-1.540Estimated from similar compounds
pKa (estimated)8.5-9.0 (piperazine N)Based on piperazine derivatives
Rotatable Bonds2Structural analysis
Hydrogen Bond Donors1Structural analysis
Hydrogen Bond Acceptors3Structural analysis

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

205.157897619 g/mol

Monoisotopic Mass

205.157897619 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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